molecular formula C10H14N2O B8763550 2-Methoxy-5-(pyrrolidin-3-YL)pyridine

2-Methoxy-5-(pyrrolidin-3-YL)pyridine

Cat. No. B8763550
M. Wt: 178.23 g/mol
InChI Key: HPLWSZAHTLRPGO-UHFFFAOYSA-N
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Patent
US07531539B2

Procedure details

Benzyl 4-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (100 mg, 0.33 mmol) was dissolved in methanol (10 mL). The solution was purged with nitrogen for 10 minutes and then treated with 5% Pd/C (10 mg). The reaction was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the filtrate was concentrated to provide the title compound (60 mg, 95%). 1HNMR (500 MHz, CDCl3) δ 8.03 (m, 1H), 7.50 (m, 1H), 6.66 (m, 1H), 3.86 (s, 3H), 3.22 (m, 2H), 3.01 (m, 2H), 2.67 (m, 1H), 2.32 (m, 1H), 1.70 (m, 1H).
Name
Benzyl 4-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][N:12](C(OCC3C=CC=CC=3)=O)[CH:13]=2)=[CH:5][CH:4]=1>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:7][N:8]=1

Inputs

Step One
Name
Benzyl 4-(6-methoxypyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)C=1CCN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
treated with 5% Pd/C (10 mg)
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=C(C=C1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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